2-Chloro-4-mercaptobenzonitrile
Description
Contextualization within Halogenated Benzonitrile (B105546) and Organosulfur Chemistry
2-Chloro-4-mercaptobenzonitrile is a member of two important classes of chemical compounds: halogenated benzonitriles and organosulfur compounds. Halogenated benzonitriles are aromatic compounds containing a cyano group (-C≡N) and at least one halogen atom attached to the benzene (B151609) ring. The presence of the electron-withdrawing nitrile group and the halogen atom influences the reactivity of the aromatic ring, making it susceptible to various substitution reactions. evitachem.com The nitrile group itself is a versatile functional group with broad applications in medicinal chemistry, found in over 60 small molecule drugs. nih.gov It can participate in noncovalent interactions and can also act as an electrophilic "warhead" to form covalent bonds with biological targets. nih.gov
Organosulfur compounds, characterized by a carbon-sulfur bond, are known for their diverse chemical properties and wide-ranging applications. ontosight.aifiveable.me The sulfur atom can exist in various oxidation states, contributing to the rich reactivity of these compounds. fiveable.me They are integral to materials science, finding use in the production of polymers and rubber, and are also crucial in biochemistry, forming key components of proteins and enzymes. ontosight.aifiveable.me The unique properties of organosulfur compounds, including their reactivity in nucleophilic substitutions and their ability to form disulfide bridges, make them valuable in organic synthesis. fiveable.me
Strategic Importance as a Versatile Synthetic Intermediate
The strategic importance of this compound lies in its trifunctionality, which allows for selective and sequential chemical modifications. The three distinct functional groups—nitrile, chloro, and mercapto—exhibit different reactivities, enabling chemists to orchestrally build complex molecular architectures.
The mercapto group is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and addition reactions. It can also be oxidized to form disulfide bonds, a key linkage in various materials and biological systems. The chlorine atom, attached to the aromatic ring, can be substituted through nucleophilic aromatic substitution reactions, providing a handle to introduce a wide range of other functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. This versatility makes this compound a highly valuable and sought-after intermediate in the synthesis of a multitude of target molecules. For instance, it has been used as an intermediate in the preparation of herbicides. google.comscribd.comgoogleapis.com
Overview of Current Research Trajectories Involving the Compound
Current research involving this compound is expanding into several exciting areas. In materials science, there is growing interest in using organosulfur compounds for the development of advanced materials for rechargeable metal batteries. nih.govrsc.org The sulfur-sulfur bonds in these compounds can store and release energy, making them promising cathode materials. nih.gov The ability to tailor the organic component of these molecules allows for the fine-tuning of their electrochemical properties. rsc.org
In the field of medicinal chemistry, the unique combination of functional groups in this compound makes it an attractive scaffold for the design and synthesis of new therapeutic agents. Aromatic rings are extensively used in drug discovery due to their well-established synthetic routes and their ability to be modified to optimize biological activity. nih.gov The nitrile group, in particular, is a key feature in many approved drugs. nih.gov
Furthermore, the related compound, 4-mercaptobenzonitrile (B1349081), has been utilized in the development of SERS (Surface-Enhanced Raman Spectroscopy) tags for the detection of biological molecules and for quantitative analysis. nih.govfrontiersin.orgresearchgate.net This suggests potential applications for this compound in the field of advanced diagnostics and bio-imaging.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₄ClNS |
| Molecular Weight | 169.63 g/mol |
| CAS Number | 110888-20-5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-sulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFZXRIMRNJRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110888-20-5 | |
| Record name | 2-chloro-4-mercaptobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Design for 2 Chloro 4 Mercaptobenzonitrile
Established Synthetic Routes to 2-Chloro-4-mercaptobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) stands as a primary and direct method for the synthesis of this compound. This approach requires an aromatic ring activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In the context of benzonitrile (B105546) derivatives, the cyano group (-CN) serves as a potent activating group, facilitating the displacement of a halide by a nucleophile.
The most direct SNAr route to this compound involves the thiolation of a dihalogenated benzonitrile precursor, typically 2,4-dichlorobenzonitrile (B1293624), with a sulfur nucleophile. The reaction is generally carried out by treating the halogenated precursor with an alkali metal sulfide (B99878), such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), in an appropriate polar aprotic solvent.
A patented process for analogous 4-mercaptobenzonitriles outlines reacting a 4-halogenobenzonitrile with sodium sulfide or sodium hydrogen sulfide in an inert organic solvent, followed by acidification. google.com The reaction is typically conducted at temperatures ranging from 90°C to 180°C, with a preference for 120°C to 160°C. google.com N-Methylpyrrolidone (NMP) is a preferred solvent for this transformation. google.com Subsequent acidification of the reaction mixture is necessary to protonate the thiolate intermediate and yield the final mercaptan product. google.com
A similar process has been described for the synthesis of 2-mercapto-6-halogenobenzonitriles, where a 2,6-dihalogenobenzonitrile is reacted with an alkali metal sulfide. google.com For instance, the reaction of 2-fluoro-6-chlorobenzonitrile with sodium sulfide in N-methylpyrrolidone at 40°C afforded 2-mercapto-6-chlorobenzonitrile in an 82.5% yield. google.com This demonstrates the viability of selectively replacing a halogen atom with a mercapto group on a dihalogenated benzonitrile ring.
| Precursor | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Halogenobenzonitrile | Na₂S or NaSH | N-Methylpyrrolidone | 120-160°C | Good | google.com |
| 2-Fluoro-6-chlorobenzonitrile | Na₂S | N-Methylpyrrolidone | 40°C | 82.5% | google.com |
In the synthesis of this compound from a precursor like 2,4-dichlorobenzonitrile, regioselectivity is a paramount concern. The outcome of the reaction is dictated by the electronic effects of the substituents on the aromatic ring. The nitrile group (-CN) is a strong electron-withdrawing group that activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. This stabilization is most effective when the negative charge can be delocalized onto the nitrile group through resonance, which occurs when the nucleophile attacks at the ortho or para positions relative to the nitrile.
In a 2,4-dichlorobenzonitrile substrate, both chlorine atoms are positioned ortho and para to the activating nitrile group. However, the para position (C4) is generally more activated than the ortho position (C2). The negative charge of the Meisenheimer complex formed by attack at C4 can be delocalized directly onto the nitrogen atom of the cyano group, providing significant stabilization. While attack at the ortho position also allows for resonance stabilization, it is often subject to greater steric hindrance from the adjacent nitrile group. Consequently, nucleophilic attack preferentially occurs at the C4 position, leading to the selective displacement of the C4 chlorine atom. This inherent electronic preference ensures high regioselectivity in the synthesis of this compound from 2,4-dichlorobenzonitrile.
Studies on analogous systems, such as 2,4-dichloropyrimidines, confirm that substitution typically occurs selectively at the C4 position, which is electronically favored unless other directing groups or specific nucleophiles alter this preference. wuxiapptec.comnih.gov Computational studies on substituted dichloropyrazines and dichloroquinazolines further support that the site of nucleophilic attack can be predicted by analyzing the LUMO coefficients and the stability of reaction intermediates, which consistently favor attack at the electronically activated C4 position in similar substitution patterns. nih.govresearchgate.net
Multi-Step Synthetic Sequences from Aromatic Halides
This approach begins with a benzonitrile that already contains the final substitution pattern but with a different functional group at the C4 position that can be converted into a thiol. A common strategy involves using a precursor like 4-amino-2-chlorobenzonitrile. The amino group can be transformed into a thiol via a diazonium salt intermediate.
The general process for converting an aromatic amine to a thiol involves:
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), to form a diazonium salt.
Thiolation: The diazonium salt is then reacted with a sulfur-containing reagent. A classic method is the reaction with potassium ethyl xanthate, followed by hydrolysis to yield the thiol.
A known method for preparing the related 4-mercaptobenzonitrile (B1349081) involves diazotizing 4-aminobenzonitrile (B131773) and subsequently reacting it with a potassium xanthogenate solution, followed by saponification. google.com This sequence provides a well-established precedent for the conversion of an amino group to a mercapto group on a benzonitrile core.
More elaborate multi-step syntheses can be designed by performing various functional group interconversions (FGIs) on a simpler aromatic halide starting material. youtube.com This allows for the construction of the target molecule by building up its complexity step-by-step.
A plausible retrosynthetic analysis could start by disconnecting the thiol and nitrile groups, suggesting pathways where each group is introduced sequentially. For example, one could envision a synthetic route starting from 1,3-dichlorobenzene (B1664543).
A hypothetical synthetic sequence could be:
Nitration: Electrophilic nitration of 1,3-dichlorobenzene would predominantly yield 2,4-dichloro-1-nitrobenzene due to the directing effects of the chlorine atoms.
Nucleophilic Substitution: The nitro group strongly activates the para chlorine for SNAr. Reaction with a cyanide source, such as sodium cyanide, would replace the chlorine at C4 to yield 2-chloro-4-nitrobenzonitrile.
Reduction: The nitro group would then be reduced to a primary amine using standard conditions, such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation, to produce 4-amino-2-chlorobenzonitrile. prepchem.com
Conversion to Thiol: Finally, as described in section 2.1.2.1, the amino group would be converted to the target thiol via a diazonium salt intermediate.
This step-wise approach, relying on a series of well-understood FGIs, provides a versatile alternative to the direct SNAr thiolation route for accessing this compound.
| Compound Name |
|---|
| 1,3-dichlorobenzene |
| 2,4-dichloro-1-nitrobenzene |
| 2,4-dichlorobenzonitrile |
| 2,4-dichloropyrimidine |
| This compound |
| 2-chloro-4-nitrobenzonitrile |
| 2-fluoro-6-chlorobenzonitrile |
| 2-mercapto-6-chlorobenzonitrile |
| 4-amino-2-chlorobenzonitrile |
| 4-aminobenzonitrile |
| 4-halogenobenzonitrile |
| 4-mercaptobenzonitrile |
| N-Methylpyrrolidone |
| Potassium ethyl xanthate |
| Sodium cyanide |
| Sodium hydrosulfide |
| Sodium nitrite |
| Sodium sulfide |
Condensation and Cyclization Methodologies
While direct synthesis of this compound via a single condensation or cyclization step is not a commonly cited pathway, these methodologies are fundamental in creating related sulfur-containing heterocyclic compounds that share structural motifs. A prominent example is the synthesis of 2-mercaptobenzothiazoles, which relies on a key intramolecular cyclization step.
This process typically involves the reaction of an ortho-substituted haloaniline with a source of carbon disulfide, such as potassium O-ethyl dithiocarbonate (potassium ethyl xanthate). The initial step is a nucleophilic aromatic substitution of the halide, followed by an intramolecular condensation and cyclization to form the benzothiazole (B30560) ring. This strategy highlights how cyclization reactions are employed to construct the core of sulfur-bearing aromatic molecules. For instance, 2-haloanilines react with potassium O-ethyl dithiocarbonate under thermal or microwave conditions to afford 2-mercaptobenzothiazoles in high yields nih.gov. Although this yields a different heterocyclic system, the underlying principle of forming a C-S bond within a cyclic framework is a cornerstone of organosulfur chemistry.
Advanced and Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the use of advanced and sustainable methods to improve efficiency, reduce waste, and employ milder reaction conditions. The synthesis of this compound and related compounds can benefit significantly from these green chemistry principles.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and efficiently by direct coupling with polar molecules. This technique often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher product yields and purity.
In the context of synthesizing sulfur-containing aromatics, microwave irradiation has been successfully applied to cyclization reactions, such as the formation of 2-mercaptobenzothiazoles, significantly improving the reactivity of less reactive precursors like 2-chloroanilines nih.gov. The application of microwave heating can enhance the efficiency of nucleophilic aromatic substitution reactions used to introduce the thiol group, potentially reducing side reactions and thermal decomposition.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Reaction
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours (e.g., 4-24 h) | Several minutes (e.g., 5-30 min) |
| Temperature | Often requires high reflux temperatures | Precise temperature control, rapid heating |
| Yield | Moderate to good | Often good to excellent |
| Energy Efficiency | Lower | Higher due to direct heating |
Photocatalytic Thiolation Methods
Visible-light photoredox catalysis represents a cutting-edge, green approach to forming carbon-sulfur (C-S) bonds under exceptionally mild conditions. This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. This allows for the coupling of thiols with aryl halides, including challenging and inexpensive aryl chlorides, at room temperature researchgate.net.
A potential photocatalytic route to this compound could involve the reaction of 2,4-dichlorobenzonitrile with a suitable thiol source. In this scenario, a photoredox catalyst (e.g., an iridium or ruthenium complex) absorbs visible light and reduces the aryl chloride to a radical anion, which then expels a chloride ion to form an aryl radical. This radical can then be trapped by a sulfur-based nucleophile to form the desired C-S bond. This approach avoids the high temperatures and strong bases often required in traditional cross-coupling reactions.
Biocatalytic Approaches to Thiolation and Derivatization
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. For the synthesis of aryl thiols, biocatalytic methods offer a promising green alternative to conventional chemical synthesis.
Nucleophilic aromatic substitution (SNAr) is a key reaction for C-S bond formation, and recent advances in directed evolution have produced engineered enzymes capable of catalyzing SNAr reactions with high efficiency and selectivity nih.govresearchgate.net. These "SNArase" biocatalysts could potentially be adapted to mediate the reaction between an electron-deficient aryl halide, such as 2,4-dichlorobenzonitrile, and a sulfur nucleophile nih.govresearchgate.net.
Furthermore, naturally occurring enzyme families, such as the Glutathione (B108866) S-transferases (GSTs), are experts in C-S bond formation nih.gov. These enzymes catalyze the conjugation of the tripeptide glutathione to a wide variety of electrophilic substrates, including aryl halides nih.gov. While this introduces a glutathione moiety rather than a simple thiol, it demonstrates a natural template for biocatalytic aryl thiolation that could be engineered for specific synthetic applications.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and waste. Traditional optimization involves varying one factor at a time (OFAT), which can be time-consuming and may fail to identify the true optimal conditions due to interactions between variables. Modern approaches often employ multifactorial techniques like Design of Experiments (DoE), where multiple parameters (e.g., temperature, catalyst loading, solvent, base) are varied simultaneously in a structured manner.
For the synthesis of this compound from a precursor like 2,4-dichlorobenzonitrile and a sulfur source (e.g., sodium sulfide), a DoE approach could efficiently screen for the optimal combination of factors. This statistical method allows for the mapping of a response surface, providing a deeper understanding of how reaction variables interact to affect the yield and purity of the final product.
Table 2: Hypothetical Design of Experiments (DoE) Matrix for Synthesis Optimization
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Base (Equivalents) |
|---|---|---|---|---|
| 1 | 100 | 1 | 2 | 1.1 |
| 2 | 120 | 1 | 2 | 1.5 |
| 3 | 100 | 5 | 2 | 1.5 |
| 4 | 120 | 5 | 2 | 1.1 |
| 5 | 100 | 1 | 6 | 1.5 |
| 6 | 120 | 1 | 6 | 1.1 |
| 7 | 100 | 5 | 6 | 1.1 |
| 8 | 120 | 5 | 6 | 1.5 |
| 9 (Center) | 110 | 3 | 4 | 1.3 |
The choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction. Solvents can affect reaction rates and equilibria by stabilizing or destabilizing reactants, products, and, most importantly, the transition state. In the synthesis of mercaptobenzonitriles via nucleophilic aromatic substitution, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are often preferred.
These solvents are effective at solvating the cation (e.g., Na⁺ from a sodium sulfide reagent) while leaving the nucleophilic anion (e.g., HS⁻) relatively unsolvated and highly reactive. This enhances the rate of the nucleophilic attack on the electron-deficient aromatic ring. In contrast, protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with the sulfur nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate. The dielectric constant of the solvent also plays a role in stabilizing the charged intermediates, such as the Meisenheimer complex, that are formed during the SNAr mechanism.
Table 3: Effect of Solvent on a Representative Nucleophilic Aromatic Substitution Yield
| Solvent | Dielectric Constant (approx.) | Solvent Type | Typical Relative Yield |
|---|---|---|---|
| N-Methylpyrrolidone (NMP) | 32.2 | Polar Aprotic | High |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | High |
| Acetonitrile | 37.5 | Polar Aprotic | Moderate |
| Ethanol | 24.6 | Polar Protic | Low |
| Toluene | 2.4 | Nonpolar | Very Low |
Catalyst and Base Optimization
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a dihalogenated benzonitrile precursor. The optimization of catalysts and bases is critical to maximize yield, minimize side reactions, and ensure process efficiency. The reaction typically involves the displacement of a halide (often fluorine or chlorine) at the 4-position by a sulfur nucleophile.
The choice of base is fundamental, as it not only facilitates the reaction but can also influence the product distribution. Common bases employed in the synthesis of aromatic thiols include inorganic carbonates and sulfides. For instance, in the synthesis of related heteroaryl thioethers, potassium carbonate (K₂CO₃) has been effectively used in solvents like N,N-dimethylacetamide (DMAc) at temperatures ranging from room temperature to 100 °C. nih.govsemanticscholar.org A patent for the preparation of 4-mercaptobenzonitriles describes the reaction of a 4-halogenobenzonitrile with sodium sulfide (Na₂S) or sodium hydrogen sulfide (NaHS). google.com The process specifies using 0.8 to 1.2 moles of sodium sulfide or 2 to 4 moles of sodium hydrogen sulfide per mole of the halo-benzonitrile. google.com The use of NaHS is particularly notable as it can directly provide the thiol upon acidification, whereas Na₂S may lead to the formation of a disulfide intermediate that requires a subsequent reduction step.
Solvent selection is also a key parameter, with polar aprotic solvents being preferred for SNAr reactions as they can solvate the cation while leaving the anion nucleophile reactive. acsgcipr.orgacsgcipr.orgacsgcipr.org Solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc) are commonly used. google.comacsgcipr.org A Japanese patent specifies the use of an aprotic polar solvent for the reaction of 2,6-dihalogenobenzonitriles with an alkali metal sulfide to produce 2-mercapto-6-halogenobenzonitriles. google.com
While not always mandatory for highly activated substrates, catalysts can significantly enhance the reaction rate and selectivity. Phase-transfer catalysts (PTCs) are particularly effective in reactions involving an aqueous inorganic phase and an organic substrate phase. nih.govd-nb.infonih.gov PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, function by transporting the nucleophilic anion (e.g., HS⁻) from the aqueous phase to the organic phase where the reaction occurs. nih.govchemicalbook.com This can be advantageous for industrial processes, allowing the use of inexpensive inorganic bases and water, thereby aligning with green chemistry principles. nbinno.com
The optimization of these parameters is often interconnected. For example, the choice of a stronger base might allow for lower reaction temperatures, while a highly efficient PTC could reduce the required amount of base and reaction time. researchgate.net
| Parameter | Options | Considerations for Optimization | Typical Conditions |
|---|---|---|---|
| Sulfur Source/Nucleophile | NaHS, Na₂S, K₂S, Thiourea | Direct thiol formation vs. intermediate steps; cost; solubility. NaHS is often preferred for direct thiol synthesis. google.com | 1.0 - 4.0 equivalents |
| Base | K₂CO₃, Na₂CO₃, NaOH, KOH | Base strength influences reaction rate and potential side reactions (e.g., hydrolysis of the nitrile). nih.govresearchgate.net Weaker bases like K₂CO₃ are often sufficient for activated substrates. | 1.0 - 2.0 equivalents |
| Solvent | DMF, DMAc, NMP, DMSO | Polar aprotic solvents are preferred to facilitate the SNAr mechanism. google.comacsgcipr.org Solvent choice can affect reaction rate and product solubility. | Reaction concentration typically 0.1 - 1.0 M |
| Catalyst (Optional) | Quaternary ammonium salts (e.g., TBAB), Quaternary phosphonium salts, Crown ethers | Used to enhance reaction rates in biphasic systems (solid-liquid or liquid-liquid). nih.govd-nb.info Choice depends on temperature stability and cost. | 1 - 10 mol% |
| Temperature | Room Temperature to 180 °C | Higher temperatures increase reaction rates but may also promote side reactions. Optimization is key to balance yield and purity. google.com | 80 - 150 °C |
Considerations for Industrial Scale-Up and Continuous Flow Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. Continuous flow chemistry offers potential solutions to many of these challenges. nih.govresearchgate.net
Industrial Scale-Up Considerations:
Heat Management: Nucleophilic aromatic substitution reactions can be highly exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, causing the formation of impurities and potential thermal runaway. nih.gov Proper reactor design with adequate cooling capacity and controlled reagent addition rates are crucial.
Mass Transfer: In heterogeneous reactions, such as those involving a solid base or a phase-transfer catalyst, efficient mixing is essential to ensure consistent reaction rates and yields. beilstein-journals.org Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
Safety: The handling of large quantities of potentially hazardous reagents and solvents requires stringent safety protocols. Aromatic thiols are known for their strong, unpleasant odors, necessitating closed systems and effective off-gas treatment. acsgcipr.org
Work-up and Purification: The isolation of the final product on a large scale can be challenging. This may involve extraction, crystallization, and distillation, all of which need to be optimized for efficiency and to minimize solvent waste. A key challenge in the synthesis of aromatic thiols is preventing the oxidation of the mercaptan to the corresponding disulfide, which can occur during work-up if exposed to air, especially under basic conditions.
Continuous Flow Synthesis: Continuous flow processing, where reagents are continuously pumped through a reactor, offers significant advantages for the synthesis of this compound. nih.govacs.org
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for highly efficient heat exchange, enabling precise temperature control even for highly exothermic reactions. nih.govresearchgate.net This leads to improved selectivity and reduced byproduct formation.
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with thermal runaways or accidental releases. acs.org
Process Control and Automation: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. This leads to greater consistency between batches and allows for real-time monitoring and optimization.
Scalability: Scaling up a flow process is often more straightforward than for a batch process. Instead of using larger reactors, production can be increased by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"). nih.gov
Challenges in Flow: A primary challenge for this specific synthesis in a flow system would be the handling of solids. researchgate.net Reagents like sodium sulfide or potassium carbonate have limited solubility in many organic solvents, which can lead to reactor clogging. This can be addressed by using packed-bed reactors, slurry-based systems, or by generating the nucleophile in situ from more soluble precursors. Inline purification techniques, such as liquid-liquid extraction, can also be integrated into a continuous flow setup to streamline the work-up process. beilstein-journals.org
| Consideration | Batch Process Challenges | Continuous Flow Advantages & Solutions |
|---|---|---|
| Heat Management | Poor heat dissipation in large vessels can lead to hot spots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio allows for precise temperature control. nih.gov |
| Mass Transfer | Inefficient mixing of multiphasic systems can lead to low and inconsistent reaction rates. | Superior mixing is achieved through diffusion in small channels, leading to faster and more reproducible reactions. |
| Safety | Large volumes of hazardous materials and potential for thermal runaway. | Small reactor hold-up volume significantly reduces risk. acs.org Enables use of hazardous reagents under controlled conditions. |
| Solid Handling | Addition and stirring of large quantities of solids can be difficult. | Can be challenging due to potential for clogging. researchgate.net Solutions include packed-bed reactors or generating reagents in situ. |
| Scalability | Often requires complete re-optimization of process parameters. | More straightforward scale-up by extending operation time or using parallel reactors. nih.gov |
| Product Quality | Batch-to-batch variability can be high. | Steady-state operation leads to highly consistent product quality. |
Design and Synthesis of Advanced Precursors Incorporating this compound Motifs
This compound is a versatile building block due to its three distinct reactive sites: the chloro substituent, the mercapto group, and the nitrile function. Each of these can be selectively functionalized to incorporate the benzonitrile scaffold into larger, more complex molecular architectures.
Strategies for Incorporating the this compound Scaffold into Larger Molecular Architectures
The selective modification of the functional groups on the this compound core allows for its integration into a wide array of larger molecules.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance. researchgate.netyoutube.com
Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or vinyl substituents.
Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkyne structures.
Heck Coupling: Reaction with alkenes can be used to form substituted styrenes.
Buchwald-Hartwig Amination: This allows for the formation of a C-N bond, replacing the chlorine with a primary or secondary amine.
Nucleophilic Substitution at the Thiol Group: The mercapto group is a potent nucleophile and can readily undergo S-alkylation or S-arylation.
S-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base is a straightforward method to introduce alkyl chains.
S-Arylation: Coupling with aryl halides, often catalyzed by copper or palladium, can form diaryl thioethers.
Reactions of the Nitrile Group: The nitrile group can participate in various transformations to build heterocyclic systems.
[3+2] Cycloaddition: A common and powerful method is the reaction of the nitrile with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. nih.govnih.gov This transformation introduces a highly functional, metabolically stable heterocycle that is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. rug.nl
| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Structure |
|---|---|---|---|
| Chloro Group | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Biaryl linkage |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne linkage | |
| Heck Coupling | Alkene, Pd catalyst, Base | Styrenyl linkage | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Diaryl amine linkage | |
| Mercapto Group | S-Alkylation | Alkyl halide, Base | Thioether linkage |
| S-Arylation | Aryl halide, Cu or Pd catalyst, Base | Diaryl thioether linkage | |
| Nitrile Group | [3+2] Cycloaddition | NaN₃, Lewis acid (e.g., ZnCl₂) | Tetrazole ring formation |
Synthesis of Derivatives with Varied Substituents
Building upon the strategies outlined above, a diverse library of derivatives can be synthesized from this compound.
Derivatization at the Mercapto Group: The nucleophilic sulfur atom is a primary site for derivatization. Standard alkylation procedures can be employed to introduce a variety of substituents. For example, reaction with different alkyl halides (R-X) in the presence of a base like potassium carbonate in a solvent such as DMF or acetone (B3395972) allows for the synthesis of a range of 2-chloro-4-(alkylthio)benzonitriles.
Derivatization at the Nitrile Group: The conversion of the nitrile group into a tetrazole ring is a particularly valuable transformation. This is typically achieved by reacting the benzonitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or an ammonium salt like ammonium chloride in a polar aprotic solvent like DMF. chalcogen.roresearchgate.net This creates a new heterocyclic ring system attached to the original scaffold.
The following table provides illustrative examples of derivatization reactions starting from this compound.
| Starting Material | Reaction Type | Reagents | Product Structure | Derivative Class |
|---|---|---|---|---|
| This compound | S-Alkylation | CH₃I, K₂CO₃, Acetone | 2-chloro-4-(methylthio)benzonitrile | Thioether |
| S-Alkylation | C₆H₅CH₂Br, K₂CO₃, DMF | 4-(benzylthio)-2-chlorobenzonitrile | Thioether | |
| This compound | [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF | 5-(2-chloro-4-mercaptophenyl)-1H-tetrazole | Tetrazole |
| 4-(Benzylthio)-2-chlorobenzonitrile | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4'-(benzylthio)-[1,1'-biphenyl]-2-carbonitrile | Biaryl Thioether |
Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4 Mercaptobenzonitrile
Electrophilic and Nucleophilic Behavior of Functional Groups
The chemical behavior of 2-Chloro-4-mercaptobenzonitrile is dictated by the interplay of its three functional groups: the aryl chloride, the mercapto group, and the nitrile group. The electron-withdrawing nature of the nitrile and chloro groups activates the aromatic ring, influencing its reactivity in substitution reactions.
Reactivity of the Aryl Chloride Moiety in Substitution Reactions
The aryl chloride in this compound is generally unreactive towards nucleophilic attack under standard conditions, a characteristic typical of aryl halides. libretexts.org However, the reactivity can be significantly enhanced by the presence of electron-attracting groups, such as a nitrile group, at the ortho or para positions. libretexts.orglibretexts.org This activation facilitates nucleophilic aromatic substitution (SNAr) reactions.
For instance, in the synthesis of thioxanthen-9-ones, the chloro group can be displaced by a nucleophile in an intramolecular cyclization reaction. researchgate.net The presence of the nitrile group ortho to the chlorine atom in this compound makes the carbon atom attached to the chlorine more electrophilic and susceptible to nucleophilic attack.
Research has shown that aryl chlorides can participate in palladium-catalyzed coupling reactions, which have become a versatile tool in synthetic organic chemistry. uwindsor.ca While aryl chlorides are typically less reactive than the corresponding bromides and iodides, specific catalyst systems have been developed to facilitate their coupling. uwindsor.ca For example, the Suzuki coupling of 2-chlorobenzonitrile (B47944) has been used in the large-scale production of 2-cyano-4'-methylbiphenyl. uwindsor.ca
Table 1: Reactivity of Aryl Chloride in Substitution Reactions
| Reaction Type | Conditions | Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | Presence of electron-withdrawing groups (e.g., -CN) | Enhanced reactivity towards nucleophiles |
| Palladium-Catalyzed Coupling | Specific palladium catalysts and ligands | Coupling with various partners (e.g., boronic acids) |
Chemical Transformations of the Mercapto (-SH) Group
The mercapto group is a versatile functional group that can undergo a variety of chemical transformations, including oxidation and thiol-mediated reactions.
The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents can convert the thiol to a disulfide. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfoxides and sulfones. researchgate.net For example, thioxanthone 10,10-dioxides can be synthesized through the oxidation of the corresponding thioxanthones. nih.gov The formation of disulfide byproducts during synthesis can be minimized by working under an inert atmosphere or by adding reducing agents.
Table 2: Oxidation Products of the Mercapto Group
| Oxidizing Agent | Product |
| Mild (e.g., air, I₂) | Disulfide |
| Strong (e.g., m-CPBA, H₂O₂) | Sulfoxide (B87167), Sulfone |
The thiol group can act as a nucleophile in various reactions. It can coordinate with metal ions and participate in conjugate addition reactions, also known as thiol-Michael additions. nih.gov In these reactions, the thiol adds across a carbon-carbon double or triple bond. The nucleophilicity of the thiol group allows it to react with electrophiles, leading to the formation of new carbon-sulfur bonds. This reactivity is utilized in the synthesis of various sulfur-containing heterocyclic compounds. researchgate.net
Reactions of the Nitrile (-C≡N) Group
The nitrile group is a valuable functional group in organic synthesis due to its ability to be converted into other functional groups, most notably amines.
The nitrile group of this compound can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. libretexts.orgchemistrysteps.com Other reducing agents, such as catalytic hydrogenation with catalysts like palladium, platinum, or nickel, can also be employed. chemguide.co.uk The choice of reducing agent can sometimes be selective; for instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) can reduce nitriles to primary amines in high yields. organic-chemistry.org
Table 3: Reduction of the Nitrile Group
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Primary Amine |
| Diisopropylaminoborane/LiBH₄ | Primary Amine |
Hydrolysis Pathways
The hydrolysis of the nitrile group in this compound is a significant reaction, though it can be challenging. The presence of both a chloro and a mercapto group on the benzonitrile (B105546) ring influences the reactivity of the cyano group. The cyano group of 2,6-dihalogenobenzonitriles is noted to be less susceptible to hydrolysis compared to other benzonitriles. google.com This reduced reactivity is attributed to the steric hindrance and electronic effects imposed by the two halogen atoms flanking the nitrile group. google.com
Under alkaline conditions, such as with sodium hydroxide (B78521), the hydrolysis of the nitrile can be achieved, though it may require forcing conditions. For instance, the hydrolysis of similar mercaptobenzonitriles has been reported to occur at high temperatures (150-175°C) in the presence of a strong base like sodium hydroxide. nih.gov In some cases, the addition of sodium sulfide (B99878) nonahydrate can facilitate this transformation. nih.gov It is important to note that under harsh hydrolysis conditions, other functional groups on the aromatic ring may also react. For example, a trifluoromethyl group at the ortho or para position relative to the mercapto group can also undergo hydrolysis simultaneously with the cyano group. nih.gov
The general mechanism for the alkaline hydrolysis of a nitrile involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to ultimately form a carboxylic acid and ammonia (B1221849). The specific conditions required for the hydrolysis of this compound would depend on the interplay of the electronic and steric effects of the chloro and mercapto substituents.
Mechanistic Pathways of Key Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, particularly at the carbon atom bearing the chlorine atom. This reaction proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iqmasterorganicchemistry.com
The process begins with the attack of a nucleophile on the carbon atom attached to the chlorine. pressbooks.pub This initial step is typically the rate-determining step as it disrupts the aromaticity of the benzene (B151609) ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups, such as the nitrile (-CN) group, ortho or para to the leaving group (chlorine), is essential for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.compressbooks.pub In this compound, the nitrile group is para to the chlorine, effectively stabilizing the intermediate.
It's important to distinguish the SNAr mechanism from other nucleophilic substitution pathways like the SN1 or the benzyne (B1209423) mechanism. The SN1 mechanism involves the formation of a carbocation, which is generally unfavorable for aryl halides. uomustansiriyah.edu.iq The benzyne mechanism, an elimination-addition process, typically occurs under harsh conditions with very strong bases and is more common for aryl halides that lack activating electron-withdrawing groups. uomustansiriyah.edu.iqpressbooks.pub Given the structure of this compound with its activating nitrile group, the SNAr pathway is the most probable mechanism for nucleophilic substitution at the chlorinated site.
The key intermediate in the nucleophilic aromatic substitution (SNAr) reactions of this compound is the Meisenheimer complex. libretexts.org This intermediate is a resonance-stabilized carbanion formed by the addition of the nucleophile to the carbon atom bearing the chlorine atom. uomustansiriyah.edu.iq The formation of this intermediate is the slow, rate-determining step of the reaction because it involves the loss of aromaticity of the benzene ring. uomustansiriyah.edu.iqmasterorganicchemistry.com
The structure of the Meisenheimer complex for this compound would involve the nucleophile attached to the carbon that was bonded to the chlorine, with the negative charge distributed over the ortho and para positions relative to the point of attack. The nitrile group at the para position plays a crucial role in accommodating this negative charge through its resonance-withdrawing effect. Once formed, this intermediate rapidly eliminates the chloride ion in the second step of the reaction to restore the aromatic system and yield the final product. uomustansiriyah.edu.iqmasterorganicchemistry.com
In some cases, particularly in transition metal-catalyzed reactions, other types of intermediates can be involved. For instance, in palladium-catalyzed cross-coupling reactions, organometallic intermediates such as Pd(II) or Pd(IV) complexes are formed during the catalytic cycle. eie.gr These intermediates facilitate the coupling of the aryl halide with various nucleophiles.
The reactivity and reaction outcomes of this compound are significantly governed by electronic and steric effects. rsc.org
Electronic Effects:
The electronic nature of the substituents on the benzene ring plays a dominant role in directing the course of reactions. The nitrile (-CN) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.compressbooks.pub This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (the chlorine atom). pressbooks.publibretexts.org In this compound, the nitrile group is para to the chlorine, providing substantial stabilization for the negatively charged Meisenheimer intermediate formed during SNAr reactions. masterorganicchemistry.compressbooks.pub The mercapto (-SH) group, while generally considered an ortho, para-directing group in electrophilic substitution, can also influence the electron density of the ring. Its effect in nucleophilic substitution is more complex and can be influenced by the reaction conditions, such as the pH, which can determine whether it exists as a neutral -SH group or a negatively charged thiolate (-S⁻) group.
Steric Effects:
Steric hindrance can also influence the accessibility of the reaction sites. In this compound, the substituents are relatively small, so steric hindrance may be less of a factor compared to molecules with bulkier groups. However, the position of the substituents can still affect the approach of a nucleophile. For instance, in SN2-type reactions, which are sensitive to steric bulk around the reaction center, the rate of reaction decreases from primary to secondary to tertiary substrates. utexas.edu While SNAr reactions are less sensitive to steric hindrance at the reaction center itself, bulky nucleophiles or substituents adjacent to the reaction site could potentially slow down the reaction. The planarity of the aromatic ring in this compound generally allows for good accessibility to the electrophilic carbon atom.
The interplay of these electronic and steric factors is crucial in determining the selectivity and efficiency of various reactions involving this compound. wikipedia.org
Catalytic Transformations Involving this compound
The chlorine atom in this compound serves as a reactive site for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium and nickel are common catalysts for these transformations. ustc.edu.cn
The general catalytic cycle for these reactions typically involves three main steps:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of this compound to form an organometallic intermediate. nih.gov
Transmetalation: The organometallic intermediate reacts with a nucleophilic coupling partner (e.g., an organozinc or organoboron reagent), where the organic group from the nucleophile is transferred to the metal center, displacing the halide. nih.gov
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new bond in the final product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. nih.gov
Examples of such reactions include the Suzuki, Heck, and Negishi couplings. The Suzuki coupling utilizes organoboron reagents, the Heck reaction involves the coupling with alkenes, and the Negishi coupling employs organozinc reagents. ustc.edu.cn The choice of catalyst, ligands, base, and solvent is crucial for the success and selectivity of these reactions. nih.gov For instance, the use of specific phosphine (B1218219) ligands can significantly enhance the catalytic activity of palladium complexes in Negishi cross-coupling reactions between aryl halides and alkylzinc reagents. nih.gov
The presence of the mercapto and nitrile groups on the this compound substrate can influence the catalytic process. The mercapto group has the potential to coordinate to the metal center, which could either inhibit or, in some cases, promote the catalytic activity. Careful optimization of the reaction conditions is therefore necessary to achieve high yields and selectivity in the desired cross-coupling product.
No Documented Organocatalytic Applications of this compound Found
Despite a thorough review of scientific literature, no evidence suggests that this compound is utilized in organocatalytic applications. Research and patents primarily identify this compound as a valuable chemical intermediate for synthesizing other molecules or as a ligand in electrocatalysis, rather than acting as an organocatalyst itself.
Organocatalysis is a branch of catalysis that uses small organic molecules, which are not metal-based or enzymatic, to accelerate chemical reactions. While the field of organocatalysis is extensive and has seen significant growth, with applications in asymmetric synthesis and the formation of complex molecular structures, this compound does not appear to be a compound employed for this purpose.
Instead, the available information points to its role in other areas of chemical science. For instance, patents disclose the use of this compound as an intermediate in the preparation of herbicides. In the realm of medicinal chemistry, it has been used as a starting material for the synthesis of D-amino acid oxidase (DAO) inhibitors, which are being investigated for potential therapeutic applications.
Furthermore, a study on oxygen reduction reactions has explored the use of this compound as an axial ligand for cobalt-based electrocatalysts. In this context, it modifies the electronic properties of the metal center to influence the catalytic activity and selectivity of the reaction. However, this is distinct from organocatalysis, where the organic molecule is the primary catalytic species.
Given the absence of research findings for the organocatalytic applications of this compound, a data table on this specific topic cannot be generated.
Advanced Characterization and Spectroscopic Analysis in Research
High-Resolution Structural Elucidation Techniques
The precise determination of the molecular architecture of 2-Chloro-4-mercaptobenzonitrile relies on a suite of high-resolution analytical methods. These techniques provide complementary information, from atomic connectivity to the spatial arrangement of atoms in the solid state.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule in solution. While specific experimental NMR data for this compound is not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitrile and chloro groups, and the electron-donating mercapto group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects and data from related structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5 | C-1 (C-CN) |
| H-5 | ~7.3 | C-2 (C-Cl) |
| H-6 | ~7.6 | C-3 (C-H) |
| SH | ~3.5-4.5 (variable) | C-4 (C-SH) |
| C-5 (C-H) | ||
| C-6 (C-H) | ||
| CN |
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their connectivity. For example, a cross-peak between the signals for H-5 and H-6 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This allows for the unambiguous assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from H-3 to the nitrile carbon (C-CN) and the carbon bearing the chlorine (C-2), confirming the substitution pattern.
Table 2: Expected Key HMBC Correlations for this compound
| Proton | Correlated Carbons (²J, ³J) |
| H-3 | C-1, C-2, C-5 |
| H-5 | C-1, C-3, C-4 |
| H-6 | C-2, C-4, C-CN |
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into phenomena not observable in solution. nih.govnih.gov It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.netacs.orgacs.org For this compound, ssNMR could differentiate between potential polymorphs by detecting variations in the chemical shifts and relaxation times of the carbon and nitrogen nuclei, which are sensitive to the local crystalline environment and intermolecular interactions, such as hydrogen bonding involving the thiol group. nih.gov This information is critical for crystal engineering, where the goal is to control the solid-state structure to achieve desired material properties. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. miamioh.edu For this compound (C₇H₄ClNS), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can help to confirm the structure. libretexts.orgslideshare.netrsc.org The presence of chlorine is readily identified by a characteristic isotopic pattern for the molecular ion peak (M+) and fragments containing chlorine, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
Table 3: Theoretical HRMS Data and Plausible Fragmentation for this compound (Note: This represents a theoretical prediction of fragmentation.)
| Ion/Fragment | Formula | Calculated m/z | Interpretation |
| [M]⁺ | [C₇H₄ClNS]⁺ | 168.9702 | Molecular Ion |
| [M+2]⁺ | [C₇H₄³⁷ClNS]⁺ | 170.9672 | Isotope Peak |
| [M-HCN]⁺ | [C₆H₄ClS]⁺ | 142.9722 | Loss of hydrogen cyanide |
| [M-Cl]⁺ | [C₇H₄NS]⁺ | 134.0091 | Loss of chlorine radical |
| [M-SH]⁺ | [C₇H₃ClN]⁺ | 136.0008 | Loss of mercapto radical |
| [C₆H₄]⁺ | [C₆H₄]⁺ | 76.0313 | Benzynium ion |
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. iastate.edu
Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD can provide precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. mdpi.com This would confirm the planar structure of the benzonitrile (B105546) ring and the specific geometry of the chloro and mercapto substituents.
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used on a microcrystalline powder. iastate.edu While it does not provide a full structural solution, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is an essential tool for identifying polymorphs, assessing sample purity, and monitoring phase transitions. science.gov
Table 4: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and represents typical data that would be obtained from a single-crystal XRD experiment.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| β (°) | 105 |
| Volume (ų) | 735 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.53 |
Spectroscopic Probing of Molecular Interactions and Dynamics
Beyond static structure, spectroscopic techniques can probe the dynamic behavior and intermolecular interactions of this compound. The thiol (-SH) group is capable of acting as a hydrogen bond donor, and the nitrile (-C≡N) group and the aromatic ring can act as hydrogen bond acceptors. bohrium.comacs.org
Variable-Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as conformational changes or the formation and breaking of intermolecular hydrogen bonds. Changes in chemical shifts or the coalescence of signals can provide quantitative information about the energetics of these processes.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the S-H and C≡N bonds are sensitive to their environment. ajol.info Shifts in these frequencies upon changes in concentration, solvent, or temperature can provide direct evidence of hydrogen bonding or other intermolecular interactions. For instance, a broadening and red-shifting of the S-H stretching band in the IR spectrum would be indicative of hydrogen bond formation. tandfonline.com
Vibrational Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy is a cornerstone for the qualitative analysis of this compound, enabling the identification of its key functional groups and the monitoring of its chemical transformations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within the this compound molecule. researchgate.net The FT-IR spectrum exhibits distinct absorption bands corresponding to the vibrational modes of its constituent bonds. researchgate.netekb.eg Key spectral features include the stretching vibration of the nitrile group (C≡N), typically observed in the 2220-2240 cm⁻¹ region. The presence of the thiol group (S-H) would give rise to a weak absorption band around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-Cl stretching vibrations appear in the fingerprint region, typically below 800 cm⁻¹.
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| Nitrile (C≡N) stretch | ~2224 |
| Aromatic C-H stretch | >3000 |
| C-S stretch | ~1075 |
| C-Cl stretch | <800 |
This table provides representative wavenumber ranges for the indicated functional groups and may vary slightly based on the specific molecular environment and sample conditions.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Local Environment and Reactivity
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and for studying the molecule's interaction with surfaces. The nitrile group in this compound produces a sharp and distinct peak, making it an excellent Raman reporter.
Surface-Enhanced Raman Spectroscopy (SERS) dramatically amplifies the Raman signal of molecules adsorbed onto metallic nanostructures. nih.gov This enhancement allows for the detection of even minute quantities of this compound and provides insights into its orientation and binding to the metal surface. frontiersin.org The thiol group facilitates strong adsorption onto gold or silver surfaces, making SERS a particularly effective technique. The SERS spectrum of this compound is characterized by an intense nitrile peak, which can be used for quantitative analysis and to probe the local electric field at the surface. frontiersin.org
Electronic Spectroscopy for Electronic Structure and Charge Transfer Phenomena
Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence, are employed to investigate the electronic transitions within the this compound molecule. researchgate.net
UV-Vis absorption spectroscopy reveals the wavelengths of light that the molecule absorbs, which correspond to the energy required to promote electrons to higher energy orbitals. The absorption spectrum is influenced by the chromophores present in the molecule, namely the benzene ring, the chloro, mercapto, and nitrile substituents. These spectra can provide information on the extent of conjugation and the electronic effects of the substituents. researchgate.net
Fluorescence spectroscopy measures the light emitted by the molecule as it returns to its electronic ground state from an excited state. While not all molecules are highly fluorescent, the emission spectrum, if present, can provide further details about the electronic structure and excited-state dynamics. The presence of heavy atoms like chlorine can sometimes quench fluorescence.
Advanced Analytical Methodologies for Process Control and Purity Assessment
Rigorous analytical methods are essential for ensuring the purity of this compound and for monitoring its synthesis.
Advanced Chromatographic Techniques (e.g., HPLC-MS for Purity and Complex Mixture Analysis)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the separation, identification, and quantification of this compound. rsc.org HPLC separates the compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. eeer.org The subsequent MS analysis provides a precise mass-to-charge ratio of the eluted compounds, confirming the identity of this compound and enabling the characterization of any byproducts or degradants. unl.ptnih.gov This technique offers high sensitivity and selectivity, making it ideal for purity assessment and for analyzing complex reaction mixtures. rsc.org
Thermal Analysis for Phase Transitions and Stability in Synthesis (e.g., DSC, TGA)
Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of this compound. ctherm.comgammadata.se
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. alstesting.co.th DSC can be used to determine the melting point, and any other phase transitions of the compound. This information is vital for establishing appropriate temperature parameters during synthesis, purification, and storage. tainstruments.com
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated. ctherm.com TGA provides information about the thermal stability and decomposition temperature of this compound. ctherm.comresearchgate.net By observing the temperature at which weight loss occurs, the upper-temperature limit for the compound's handling and application can be determined. alstesting.co.th
| Thermal Analysis Technique | Information Obtained |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations
Quantum chemical investigations use the principles of quantum mechanics to calculate the structure and properties of molecules. These methods are crucial for understanding aspects like electron distribution, molecular orbital energies, and reaction energetics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reaction energetics. For molecules like 2-Chloro-4-mercaptobenzonitrile, DFT can model the influence of its distinct functional groups—the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups, and the electron-donating mercapto (-SH) group—on the aromatic ring.
Studies on related chlorinated thiophenols have successfully used DFT to investigate reaction mechanisms, such as the formation of polychlorinated dibenzothiophenes, which are significant environmental pollutants. researchgate.net These calculations help in constructing potential energy surfaces and determining the kinetics of elementary reactions. researchgate.net Similarly, DFT calculations have been employed to understand the binding and reactivity of thiophenol in biomimetic models of enzymes like cysteine dioxygenase, revealing how ligand placement and electronic factors govern chemical transformations. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
While specific HOMO-LUMO data for this compound is not readily published, analysis of related compounds provides significant insight. For instance, computational studies of cadmium selenide (B1212193) (CdSe) quantum dots capped with aromatic thiols, including 4-mercaptobenzonitrile (B1349081), show that the nature of substituents on the aromatic ring significantly affects the electronic properties and the HOMO-LUMO gap of the entire system. researchgate.net For this compound, one can infer the following:
The HOMO is expected to have significant contributions from the sulfur atom of the mercapto group and the π-system of the benzene (B151609) ring.
The LUMO will likely be localized on the benzonitrile (B105546) moiety, particularly the C≡N triple bond and the aromatic ring, influenced by the electron-withdrawing nature of the nitrile and chloro groups.
The combination of an electron-donating group (-SH) and two electron-withdrawing groups (-Cl, -CN) would likely result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted benzonitrile or thiophenol.
Interactive Data Table: Representative FMO Properties of Related Thiophenols
Note: This data is for illustrative purposes based on typical DFT calculations for related molecules and does not represent experimentally verified values for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophenol | -6.21 | -0.85 | 5.36 |
| 4-Mercaptobenzonitrile | -6.45 | -1.52 | 4.93 |
| 2-Chlorothiophenol (B146423) | -6.38 | -1.10 | 5.28 |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. It is invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions. Red regions on an ESP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, an ESP map would be expected to show:
Negative Potential: Concentrated around the nitrogen atom of the nitrile group and, to a lesser extent, the chlorine atom, due to their high electronegativity.
Positive Potential: Located around the hydrogen atom of the mercapto group, making it acidic and a potential hydrogen bond donor.
A complex distribution on the aromatic ring, influenced by the competing electronic effects of the three different substituents.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the identification of transition states, intermediates, and the calculation of activation energies. This is crucial for understanding reaction mechanisms and predicting product formation.
Highly relevant studies on the formation of polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs) from 2-chlorothiophenol provide a template for how such modeling could be applied. researchgate.net These DFT studies investigated various energetically feasible pathways, including radical-radical coupling reactions, and calculated the rate constants for elementary reactions using transition state theory (TST). researchgate.net Such an approach for this compound could model its synthesis, such as the nucleophilic aromatic substitution of 2-chloro-4-fluorobenzonitrile (B42565) with a sulfur source, or its subsequent reactions, for instance, its use in the synthesis of D-amino acid oxidase (DAO) inhibitors. researchgate.netgoogle.com
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
DFT and other quantum methods can accurately predict spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. For this compound, characteristic vibrational modes would include the S-H stretch, the C≡N stretch of the nitrile group, and various C-Cl and aromatic C-H and C-C stretching and bending modes. DFT calculations on thiophenol have been used to simulate its IR spectra and understand the shifts upon dissociation. mdpi.com Studies on 4-mercaptobenzonitrile have examined the vibrational Stark effect of the nitrile stretch (~2225 cm⁻¹), where the frequency shifts in response to an external electric field, providing a sensitive probe of the local electrostatic environment. pnas.org
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. For ¹H NMR, the acidic proton of the -SH group and the aromatic protons would have distinct, predictable shifts. For ¹³C NMR, the calculations would predict the shifts for the seven unique carbon atoms in the molecule. These predictions are invaluable for assigning peaks in experimental spectra.
Interactive Data Table: Predicted Vibrational Frequencies for a Related Structure (4-Mercaptobenzonitrile)
Note: This table shows representative calculated frequencies for the parent compound to illustrate the method.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| S-H Stretch | Thiol | ~2590 |
| C≡N Stretch | Nitrile | ~2230 |
| Aromatic C=C Stretch | Benzene Ring | ~1590 |
| C-S Stretch | Thiol | ~710 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. This approach provides detailed information about the dynamic behavior of systems, such as conformational changes and intermolecular interactions in solution or at interfaces.
While no specific MD simulations for this compound are published, extensive research on 4-mercaptobenzonitrile (4-MBN) provides a strong foundation for what to expect. researchgate.net MD simulations have been used to study the structure and dynamics of water molecules at a gold electrode surface coated with a self-assembled monolayer of 4-MBN. researchgate.net These simulations analyzed hydrogen bond dynamics between the nitrile's nitrogen atom and surrounding water molecules and found that the behavior of interfacial water responds to applied electrical potentials. researchgate.net
For this compound, an MD simulation could explore:
Self-Assembly: How the molecules arrange themselves on a metal surface like gold or copper. The presence of the chlorine atom would introduce additional steric and electrostatic factors influencing the packing density and orientation of the monolayer.
Solvation: How the molecule interacts with solvent molecules. The chlorine atom would alter the hydrophobic/hydrophilic balance of the molecule compared to 4-MBN, affecting its solvation shell structure.
Conformational Dynamics: The rotational freedom around the C-S bond and how it is influenced by interactions with its environment.
Conformational Analysis and Intermolecular Interactions
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotational bonds exist around the C-S and S-H linkages. While specific crystallographic data for this particular compound is not extensively detailed in the reviewed literature, computational models and data from the closely related parent compound, 4-mercaptobenzonitrile, offer valuable insights.
Computational studies on 4-mercaptobenzonitrile using methods like Density Functional Theory (DFT) have been performed to determine its molecular geometry. These calculations reveal bond lengths and angles consistent with its aromatic and functional group structure. For instance, molecular dynamics simulations of 4-mercaptobenzonitrile on a gold surface show a distinct orientation, which is driven by the interaction between the thiol group and the metal.
Table 1: Calculated Bond and Conformational Parameters for 4-Mercaptobenzonitrile (for illustrative purposes)
| Parameter | Value (Å/°) | Method/System | Reference |
| C≡N bond length | 1.16 Å | DFT/B3LYP/6-31G | |
| C-S bond length | 1.81 Å | DFT/B3LYP/6-31G | |
| C-S-H bond angle | ~96° | Not Specified | |
| Nitrile tilt angle (on Au) | 40 ± 3° | MD simulations | |
| Thiol-Au plane angle | 54 ± 2° | MD simulations |
The intermolecular interactions of this compound are dictated by its functional groups. The thiol (-SH) group can act as a hydrogen bond donor, while the nitrile (-C≡N) group and the chlorine atom can act as hydrogen bond acceptors. The aromatic ring allows for π-π stacking interactions with other aromatic systems. Furthermore, the significant dipole moments associated with the chloro and nitrile substituents contribute to dipole-dipole interactions, influencing the compound's packing in the solid state and its solvation in polar media.
Solvent Effects on Reactivity
The choice of solvent can profoundly impact the reactivity of this compound and its precursors. This is evident from the synthesis processes described for related compounds. For example, the reaction of 4-chlorobenzonitrile (B146240) with sodium hydrogen sulfide (B99878) yields different products depending on the solvent used. In an inert organic solvent, the primary product is 4-mercaptobenzonitrile. google.com However, in liquid ammonia (B1221849), the nitrile group is preferentially converted to a thioamide group. google.com
The synthesis of mercaptobenzonitriles often employs aprotic polar solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). google.com These solvents are suitable for nucleophilic aromatic substitution reactions, facilitating the displacement of a halogen with a sulfur nucleophile at elevated temperatures, typically between 80°C and 180°C. google.comgoogle.com The solvent's ability to solvate the ions involved in the reaction while not interfering with the desired reaction pathway is crucial for achieving high yields. google.com In aqueous environments, the conformation of the related 4-mercaptobenzonitrile is influenced by interactions with surfaces, such as the thiol group's affinity for gold.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their reactivity or other properties. ontosight.ai These models are based on the principle that a molecule's structure, encoded in numerical descriptors, determines its behavior. ontosight.ai Applications of QSRR are widespread, including the prediction of chromatographic retention times, reaction rates, and toxicity. ontosight.airesearchgate.net
While specific QSRR models developed for this compound were not identified in the surveyed literature, the framework for such a model can be described. A QSRR study for a series of compounds including this compound would involve:
Descriptor Calculation : Calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure.
Model Building : Using statistical or machine learning algorithms (e.g., Multiple Linear Regression, Artificial Neural Networks, Support Vector Machines) to create a regression model linking the descriptors to an observed property (e.g., reaction rate). nih.govmdpi.com
Validation : Rigorously validating the model's predictive power using internal and external test sets of molecules. nih.gov
For this compound, relevant descriptors would capture its unique electronic and steric features.
Table 2: Potential Molecular Descriptors for QSRR Modeling of this compound
| Descriptor Type | Examples | Relevance |
| Electronic | Hammett constants, partial atomic charges, dipole moment | Quantify the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating potential of the mercapto group. |
| Steric | Molar refractivity, van der Waals volume, Taft steric parameters | Describe the spatial bulk of the substituents, which can influence reaction site accessibility. |
| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Encode information about the size, shape, and degree of branching in the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, electrostatic potential | Provide insights into the molecule's ability to participate in charge-transfer and electrostatic interactions during a reaction. |
By developing such models, one could predict the reactivity of novel, unsynthesized benzonitrile derivatives, thereby accelerating the discovery process. researchgate.net
Molecular Modeling for Rational Design of Chemical Entities
Molecular modeling has become a cornerstone of rational drug design, enabling scientists to design and evaluate new molecules in silico before undertaking costly and time-consuming synthesis. researchgate.net The compound this compound has been identified as a valuable intermediate in the rational design of novel therapeutics. researchgate.net
A significant application is its use as a building block for the synthesis of a new class of D-amino acid oxidase (DAO) inhibitors. researchgate.net DAO is an enzyme linked to the pathophysiology of schizophrenia, and its inhibition is a promising therapeutic strategy. researchgate.net In this context, computational platforms like the Schrödinger suite were used to guide the medicinal chemistry effort. researchgate.net Molecular modeling played a key role in predicting properties such as the acidity (pKa) of potential inhibitors and in understanding structure-activity relationships (SAR) to improve potency. researchgate.net
The process of rational design using a scaffold like this compound typically involves several molecular modeling techniques.
Table 3: Role of Molecular Modeling in the Rational Design Process
| Modeling Technique | Application in Rational Design | Reference |
| Molecular Docking | Predicts the binding mode and affinity of designed molecules within the active site of a target protein (e.g., DAO). | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new analogs. | |
| Free Energy Calculations | Provides a more accurate estimation of binding affinity for lead compounds, helping to prioritize candidates for synthesis. | researchgate.net |
| ADMET Prediction | Computationally estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed molecules to identify potential liabilities early. |
Through these computational approaches, derivatives of this compound can be intelligently modified to optimize their interactions with a biological target, enhancing their therapeutic potential and paving the way for the development of novel chemical entities. researchgate.netunirioja.es
Applications in Advanced Chemical Synthesis and Functional Materials Development
Strategic Building Block in Complex Organic Synthesis
The distinct reactivity of each functional group on the 2-Chloro-4-mercaptobenzonitrile scaffold allows for its use in a variety of complex synthetic applications. Chemists can selectively target the thiol, chloro, or nitrile moiety to construct intricate molecular architectures.
This compound is a valuable precursor for synthesizing advanced heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. Its mercapto group, ortho to a chlorine atom, is particularly suited for cyclization reactions to form fused-ring structures.
Benzothiazoles: The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) derivative with various functional groups like aldehydes, nitriles, or acid chlorides. mdpi.comorganic-chemistry.org While this compound itself is not a 2-aminothiophenol, its derivatives or related isomers like 4-amino-3-mercaptobenzonitrile (B63287) are used in these condensation reactions to produce cyanobenzothiazole structures. scispace.com The general method involves the reaction of the aminothiophenol with a carbonyl or cyano-containing compound, often catalyzed, to form the five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring. mdpi.comekb.eg
Fused Ring Systems: The compound is a key intermediate in the synthesis of complex, multi-ring molecules. For instance, this compound hydrochloride is used in a condensation reaction with a tetrahydroquinoline derivative to construct a complex pyrazolo[3,4-f]quinoline core. google.com This resulting fused-ring system is an intermediate for mineralocorticoid receptor antagonists, which are investigated for treating kidney damage and cardiovascular diseases. google.comgoogle.com The reactivity of related mercaptobenzonitriles in forming other complex polycyclic systems, such as dibenzo mdpi.combldpharm.comnaphthyridines through tandem heterocyclization reactions, further illustrates the utility of this structural motif in creating diverse fused heterocyclic scaffolds. researchgate.netresearchgate.net Fused aromatic rings, such as naphthalene, are systems where two rings share one side, leading to unique electronic properties and reactivity compared to monocyclic benzene. inflibnet.ac.in
The synthesis of polysubstituted aromatic compounds requires careful strategic planning, where the order of reactions is dictated by the directing effects of the substituents already present on the ring. libretexts.orglibretexts.org this compound is an ideal starting scaffold for such syntheses due to its three distinct functional groups, each offering a different handle for subsequent chemical modifications. The thiol (-SH) group is a potent nucleophile, the chloro (-Cl) group can undergo nucleophilic aromatic substitution, and the nitrile (-C≡N) group can be hydrolyzed to a carboxylic acid or reduced to an amine. This allows for a stepwise and controlled introduction of new functionalities to build highly substituted aromatic molecules.
Interactive Table: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Reagents | Resulting Group |
| Mercapto (-SH) | Nucleophilic Substitution | Alkyl Halides (R-X) | Thioether (-S-R) |
| Mercapto (-SH) | Oxidation | Mild Oxidants (e.g., I₂) | Disulfide (-S-S-) |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Amines (R-NH₂), Alkoxides (R-O⁻) | Amino (-NHR), Ether (-OR) |
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | Reduction | LiAlH₄ or H₂/Catalyst | Amine (-CH₂NH₂) |
This compound is a documented intermediate in the production of various specialty chemicals and agrochemicals. globalchemie.co.inuniversalaromatic.com
Agrochemicals: A U.S. patent identifies new 4-mercaptobenzonitriles, including the 2-chloro derivative, as useful intermediates for preparing herbicides and plant-growth regulators. google.com Furthermore, related mercaptobenzonitriles are used to synthesize pyrithiobac (B56207) derivatives, which are known for their herbicidal activity. nih.govchemicalbook.com The synthesis involves a nucleophilic substitution reaction where a fluorobenzonitrile is converted to the corresponding mercaptobenzonitrile using sodium sulfide (B99878). nih.gov These intermediates are then reacted further to produce the final active agrochemical compounds. nih.govresearchgate.net
Specialty and Pharmaceutical Chemicals: The compound serves as a crucial building block for high-value molecules with potential therapeutic applications. As noted, it is an intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists. google.com The general class of mercaptobenzonitriles is widely used in pharmaceutical research and medicinal chemistry to create complex molecular structures and novel pharmaceutical intermediates. pubcompare.aicymitquimica.com For example, related structures like 4-chloro-2-mercaptobenzenesulfonamides have been synthesized and screened for antibacterial activity. nih.gov
Development of Functional Materials and Advanced Chemical Systems
The unique electronic profile and reactive handles of this compound and its derivatives make them valuable components in the field of materials science. bldpharm.com
While not a monomer itself, this compound can be chemically modified to create derivatives that are incorporated into advanced polymers. A key area of interest is in side-chain fluorinated polymers (SFPs), which consist of a non-fluorinated polymer backbone with fluorinated side-chains attached. reach-clp-biozid-helpdesk.de These materials often exhibit unique properties such as low surface energy and high thermal and chemical resistance.
A synthetic strategy could involve using the thiol group of this compound as a nucleophile to attach a fluorinated side-chain. The resulting derivative, now bearing a polyfluoroalkyl group, could then be incorporated into a polymer. For example, the nitrile group could be modified to a polymerizable group, or the entire molecule could be linked to a standard polymer backbone, such as those based on acrylates or urethanes, to create a functional SFP. reach-clp-biozid-helpdesk.depageplace.de This approach allows for the precise introduction of fluorine content and the specific properties of the benzonitrile (B105546) core into a larger polymer system.
This compound is noted for its potential application in electronic and optical materials. bldpharm.com Its utility in this area is highlighted by its role as a precursor to nematic liquid-crystalline products, which are fundamental components of display technologies. google.com
Furthermore, the mercapto group allows for the self-assembly of its derivatives onto metal surfaces, such as gold. Mercaptobenzonitrile compounds can form ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs). smolecule.com These SAMs are of significant interest in molecular electronics and for the development of sensors. The nitrile group, in particular, acts as an excellent spectral reporter for local electric fields, allowing researchers to probe electrical properties at material interfaces. smolecule.com The specific substitution pattern of this compound would influence the packing, orientation, and electronic properties of such a monolayer, making it a candidate for creating tailored surfaces for advanced electronic and sensing devices.
Role in Coordination Chemistry as a Ligand (e.g., for metal complexes with tunable properties)
The multifaceted nature of this compound, featuring a thiol group (-SH), a nitrile group (-C≡N), and a chloro-substituted aromatic ring, positions it as a versatile ligand in coordination chemistry. While specific studies on the coordination complexes of this compound are not extensively documented in publicly available research, its potential as a ligand can be inferred from the known coordination behaviors of its constituent functional groups and related molecules. The presence of both soft (thiol) and borderline (nitrile) donor atoms allows for diverse coordination modes, including monodentate, bidentate, and bridging interactions, leading to the formation of both discrete mononuclear complexes and extended polymeric structures.
The thiol group is a soft donor and readily coordinates to soft metal ions such as gold (Au), silver (Ag), platinum (Pt), and mercury (Hg), forming stable metal-sulfur bonds. This interaction is fundamental to the formation of self-assembled monolayers on metal surfaces. In discrete coordination complexes, the thiol can act as a terminal ligand or as a bridging ligand between two or more metal centers. The deprotonation of the thiol group to a thiolate anion further enhances its coordinating ability.
The chloro substituent on the benzene ring can influence the electronic properties of the ligand through its inductive effect, which in turn can modulate the coordination strength of the thiol and nitrile groups. This electronic tuning can affect the properties of the resulting metal complexes, such as their redox potentials, photophysical characteristics, and catalytic activity. For instance, in related systems, the electronic properties of ligands have been shown to be tunable, which can impact the excited state energies of the resulting iron(III) carbene complexes. nih.gov
The combination of these functional groups allows for the possibility of forming chelate complexes, where both the thiol and nitrile groups coordinate to the same metal center. The formation of such chelates would depend on the specific metal ion and the steric and electronic factors of the ligand. The ability to form both simple and polymeric complexes with various metal ions, as seen with related Schiff-base ligands derived from 2-chlorobenzonitrile (B47944), suggests that this compound could also form a variety of coordination compounds with interesting structural and functional properties. researchgate.netresearchgate.netuobaghdad.edu.iq The synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, potentially leading to complexes with geometries such as tetrahedral, square planar, or octahedral, depending on the coordination number and the nature of the metal ion. researchgate.netuobaghdad.edu.iq
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
|---|---|---|
| Monodentate (Thiol) | Coordination through the sulfur atom of the thiol group. | Au(I), Ag(I), Pt(II), Hg(II) |
| Monodentate (Nitrile) | Coordination through the nitrogen atom of the nitrile group. | Transition metals (e.g., Fe, Co, Ni, Cu) |
| Bidentate (Chelating) | Coordination through both the sulfur and nitrogen atoms to the same metal center. | Transition metals |
Precursors for Self-Assembled Monolayers and Surface Functionalization
The thiol group in this compound makes it an excellent precursor for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au). The strong affinity of sulfur for gold leads to the spontaneous organization of the molecules on the surface, forming a dense and ordered monolayer. This process is a cornerstone of nanotechnology and surface science, allowing for the precise modification of surface properties.
The formation of SAMs using thiol-containing molecules like this compound involves the chemisorption of the thiol group onto the gold substrate, resulting in a strong Au-S bond. The aromatic rings of the benzonitrile units then interact with each other through van der Waals forces, leading to a well-ordered, two-dimensional crystalline-like structure. The orientation of the molecules in the SAM is influenced by the interplay between the headgroup-substrate interaction and the intermolecular interactions.
The terminal group of the SAM, in this case, the chloro- and nitrile-substituted benzene ring, dictates the surface properties of the modified material. The presence of the nitrile group is of particular interest as it can impart specific functionalities to the surface. For instance, nitrile-terminated SAMs have been shown to create hydrophilic surfaces. rsc.orgambeed.comnih.gov This is in contrast to the more common alkylthiol SAMs, which are typically hydrophobic. The hydrophilicity of nitrile-terminated SAMs is attributed to the dipole moment of the nitrile group and the availability of the nitrogen lone pair for hydrogen bonding with water molecules.
The ability to functionalize surfaces with this compound opens up a range of applications. These functionalized surfaces can be used in:
Sensors: The nitrile group can act as a spectroscopic reporter, as will be discussed in the next section.
Biomaterials: The modified surface can be used to control the adhesion of proteins and cells. researchgate.net
Electronics: SAMs can be used as ultrathin dielectric layers or to control the work function of electrodes.
Patterning: Techniques like microcontact printing can be used to create patterned SAMs with regions of different chemical functionalities. ambeed.comnih.gov
The structure and properties of SAMs formed from benzonitrile-containing thiols can be characterized by a variety of surface-sensitive techniques, including ellipsometry, contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and polarization modulation infrared reflection absorption spectroscopy (PM-IRRAS). rsc.orgambeed.comnih.gov These techniques provide information on the thickness, wettability, elemental composition, and molecular orientation of the monolayer.
Table 2: Comparison of Surface Properties for Different SAMs on Gold
| SAM Precursor | Terminal Group | Typical Water Contact Angle | Surface Character |
|---|---|---|---|
| Dodecanethiol | -CH₃ | ~110° | Hydrophobic |
| 11-Mercaptoundecanol | -OH | ~15-20° | Hydrophilic |
| This compound | -C₆H₃(Cl)CN | Expected to be hydrophilic | Hydrophilic (inferred) |
Applications in Advanced Analytical Chemistry as Molecular Probes
Design of Molecular Sensors and Reporters (e.g., Stark effect sensors)
The nitrile group (-C≡N) within the this compound molecule serves as an excellent spectroscopic probe for investigating local electric fields, a principle that is harnessed in the design of advanced molecular sensors. This application is based on the vibrational Stark effect (VSE), which describes the change in the vibrational frequency of a bond in response to an external electric field. researchgate.netscielo.org.co
The C≡N stretching vibration has a sharp and intense absorption in a region of the infrared spectrum that is relatively free from other molecular vibrations, making it an easily identifiable reporter. uobaghdad.edu.iq When a molecule containing a nitrile group is placed in an electric field, the frequency of its C≡N stretch shifts. This Stark shift is directly proportional to the strength of the electric field projected onto the C≡N bond axis. By measuring this frequency shift, one can quantify the local electric field with high sensitivity and spatial resolution. researchgate.netgoogle.com
In the context of this compound, this property is particularly valuable when the molecule is incorporated into a self-assembled monolayer (SAM) on an electrode surface. nih.govCurrent time information in Bangalore, IN. The thiol group anchors the molecule to the surface, while the nitrile group acts as the Stark effect sensor, reporting on the electric field at the electrode-electrolyte interface. By applying a potential to the electrode, the interfacial electric field can be systematically varied, and the corresponding shift in the nitrile stretching frequency can be measured using techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) or surface-enhanced Raman spectroscopy (SERS). nih.govCurrent time information in Bangalore, IN.mdpi.com
This approach allows for the detailed study of:
Electrochemical interfaces: Understanding the structure of the electrical double layer and the distribution of ions near the electrode surface. nih.govCurrent time information in Bangalore, IN.
Biological systems: By incorporating nitrile-containing probes into proteins or membranes, it is possible to map the electric fields within these complex biological environments, providing insights into enzyme catalysis, ion channel function, and other fundamental biological processes. uobaghdad.edu.iqgoogle.com
Materials science: Characterizing the electrostatic properties of nanomaterials and other functional surfaces.
The sensitivity of the nitrile vibrational frequency to its local environment makes this compound and related compounds powerful tools in analytical chemistry. The ability to measure electric fields at the molecular level provides a unique window into a wide range of chemical and biological phenomena. Recent research has also explored the use of nitrile vibrational lifetimes as an additional parameter for sensing local electric fields. researchgate.net
Table 3: Vibrational Stark Effect Probes
| Probe Molecule | Vibrational Mode | Typical Frequency (cm⁻¹) | Application |
|---|---|---|---|
| Carbon Monoxide (CO) | C≡O stretch | ~2143 | Probing heme protein environments |
| This compound | C≡N stretch | ~2230 | Interfacial electric field sensing |
Future Directions and Emerging Research Opportunities
Innovations in Sustainable and Catalytic Synthesis
The traditional synthesis of mercaptobenzonitriles often involves nucleophilic aromatic substitution on halogenated precursors using sulfur reagents in polar aprotic solvents like N-methylpyrrolidone (NMP) at high temperatures. google.com While effective, yielding over 80% of the desired product, this method presents environmental and safety concerns. google.com Emerging research directions are focused on developing greener and more efficient catalytic alternatives.
Future synthetic strategies are likely to include:
Flow Chemistry and Microreactors: Continuous-flow microreactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields. beilstein-journals.org The application of flow chemistry could enable precise temperature control for the synthesis of 2-chloro-4-mercaptobenzonitrile, potentially minimizing byproduct formation and allowing for safer handling of reagents. beilstein-journals.org
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to drive chemical reactions. sciencesconf.org Investigating the mechanochemical synthesis of this compound could significantly reduce solvent waste, aligning with the principles of green chemistry. sciencesconf.orgresearchgate.net
Advanced Catalytic Systems: There is an opportunity to explore novel catalysts for the synthesis of this compound. For instance, iron-catalyzed cross-coupling reactions are being developed for forming C-S bonds between alkyl/aryl halides and thiol nucleophiles, offering a more sustainable alternative to traditional methods. nih.gov Similarly, developing catalytic systems for direct C-H functionalization or ammoxidation of suitable precursors could provide more atom-economical routes. rsc.org
Biocatalysis: The use of engineered enzymes, such as variants of cytochrome P450, is an emerging area for creating C–S bonds with high selectivity under mild conditions. Developing a biocatalytic route to this compound could offer a highly sustainable manufacturing process.
| Synthesis Innovation | Potential Advantage | Relevant Research Area |
| Flow Chemistry | Enhanced safety, improved yield, scalability | Microreactor Technology beilstein-journals.org |
| Mechanochemistry | Reduced solvent waste, energy efficiency | Sustainable Synthesis sciencesconf.org |
| Iron-Catalyzed Coupling | Use of abundant, non-toxic metals | Cross-Coupling Reactions nih.gov |
| Biocatalysis | High selectivity, mild conditions, sustainability | Green Chemistry researchgate.net |
Exploration of Novel Reaction Pathways and Mechanistic Discoveries
Understanding the reactivity of this compound is key to unlocking its full potential. The interplay between its three functional groups allows for a variety of chemical transformations.
Domino and Tandem Reactions: The compound is a prime candidate for one-pot tandem reactions. For example, it could react with other molecules in a Thorpe-Ziegler-type heterocyclization to construct complex polycyclic systems, which are valuable as functional chromophores or organic semiconductors. researchgate.net
Photoredox and Electrocatalysis: Light- and electricity-driven reactions offer mild and selective methods for chemical synthesis. mdpi.com The functional groups on this compound could be targeted using photoredox catalysis to forge new bonds under ambient conditions, for instance, in cyclization reactions to form benzosultams. mdpi.com
Mechanistic Insights: A deeper understanding of reaction mechanisms can lead to improved processes. For example, it is known that the reaction of 4-chlorobenzonitrile (B146240) with sodium hydrogen sulfide (B99878) in liquid ammonia (B1221849) leads to the formation of 4-chloro-thiobenzamide as a major byproduct. google.com In contrast, using inert organic solvents prevents this side reaction and significantly increases the yield of the desired mercaptobenzonitrile. google.com Further computational and experimental studies could elucidate the transition states and intermediates in reactions involving this compound, allowing for more precise control over reaction outcomes.
Rational Design of Derivatives with Tuned Reactivity via Computational Methods
Computational chemistry is a powerful tool for predicting molecular properties and guiding synthetic efforts. By modeling derivatives of this compound, researchers can rationally design new molecules with tailored reactivity and functionality.
Predicting Reactivity and Potency: Methods like Free Energy Perturbation (FEP+) can be used to prospectively predict the inhibitory potency of compounds derived from this compound. researchgate.net This approach was successfully used in the discovery of a novel class of D-amino acid oxidase (DAO) inhibitors, where this compound was a starting material for a synthesized compound. researchgate.net
Designing for Specific Properties: By computationally modifying the substituents on the aromatic ring, it is possible to tune the electronic properties of the thiol and nitrile groups. Density Functional Theory (DFT) calculations can predict how these changes will affect the molecule's bond lengths, bond angles, and reactivity in applications such as self-assembled monolayers or as ligands in metal complexes. This allows for the in silico design of derivatives optimized for specific applications before committing to laboratory synthesis.
| Computational Method | Application | Potential Outcome for Derivatives |
| Free Energy Perturbation (FEP+) | Drug Discovery | Prediction of binding affinity and potency. researchgate.net |
| Density Functional Theory (DFT) | Materials Science | Tuning of electronic properties, bond parameters, and reactivity. mdpi.com |
Integration into Next-Generation Functional Materials and Chemical Systems
The unique combination of a metal-binding thiol group and an electronically active nitrile group makes this compound an attractive building block for advanced materials.
Self-Assembled Monolayers (SAMs): The thiol group can anchor the molecule to metal surfaces, particularly gold, to form highly ordered SAMs. The nitrile group, with its large dipole moment, can then be used to precisely control the surface properties, such as its work function or wettability. These functionalized surfaces could find use in molecular electronics, organic field-effect transistors (OFETs), and biocompatible coatings.
Liquid Crystals: Substituted 4-mercaptobenzonitriles are known intermediates in the synthesis of nematic liquid-crystalline products used in display elements. google.com Derivatives of this compound could be explored for the development of new liquid crystal materials with tailored properties.
Polycyclic Aromatic Systems: The compound can serve as a precursor in the synthesis of polycyclic heteroaromatic molecules. researchgate.net These "heterocyclic nanographenes" are a versatile class of organic materials with applications as functional chromophores and organic semiconductors. researchgate.net
Application in Advanced Analytical Tools and Sensing Platforms
The distinct properties of this compound make it a promising candidate for the development of sophisticated analytical tools and sensors.
Electrochemical Sensors: The thiol group allows the molecule to be immobilized on electrode surfaces. Changes in the local environment could influence the electronic properties of the molecule, which could be detected as a change in current or potential. This principle could be used to develop selective electrochemical sensors. Research on related molecules like 4-mercaptobenzonitrile (B1349081) has shown its utility as an axial ligand for cobalt complexes in electrocatalytic oxygen reduction reactions, highlighting its potential in electrochemical systems. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS): When adsorbed onto a nanostructured metal surface (like silver or gold), the nitrile group (–C≡N) provides a sharp and intense vibrational peak in a region of the Raman spectrum that is often free from interference from biological molecules. This makes it an excellent reporter group for SERS-based biosensors. The thiol group would serve to anchor the molecule to the SERS-active surface, creating a stable and sensitive sensing platform.
Molecular Probes: The nitrile group's vibrational frequency is sensitive to the local electric field. This property allows mercaptobenzonitrile derivatives to be used as molecular probes to map electric fields within proteins and at interfaces, providing valuable insights into biological processes and chemical environments at the nanoscale.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-mercaptobenzonitrile in laboratory settings?
- Methodological Answer : A common approach involves nucleophilic substitution or thiolation of pre-functionalized benzonitrile derivatives. For example, intermediates like 2-chloro-4-sulfobenzoic acid can be treated with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst to introduce reactive sulfonyl groups, followed by thiol substitution . Key considerations:
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Protect thiol groups during synthesis (e.g., via trityl or acetyl protection) to prevent oxidation.
- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze H and C spectra to confirm the aromatic substitution pattern and thiol group presence. For example, the thiol proton may appear as a broad singlet near δ 1.5–2.5 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 170.0 for C₇H₄ClNS).
- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for mechanistic studies) .
Q. What solvent systems are optimal for reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s aromatic nitrile and thiol groups. However:
- Avoid basic solvents (e.g., amines) to prevent thiol deprotonation and unintended side reactions.
- For nucleophilic substitutions, dichloromethane (DCM) or tetrahydrofuran (THF) with catalytic iodine may improve reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., thiol-thione tautomerism) by acquiring spectra at 25°C and 60°C.
- Deuterated Solvent Screening : Compare data in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure of a stable derivative (e.g., a thiomethyl-protected analog) .
Q. What strategies stabilize the thiol group during reactions involving this compound?
- Methodological Answer : Thiol groups are prone to oxidation and disulfide formation. Mitigation approaches:
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
